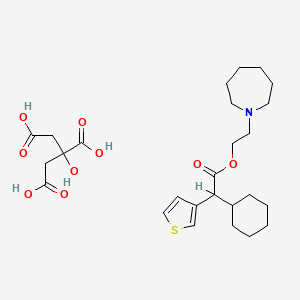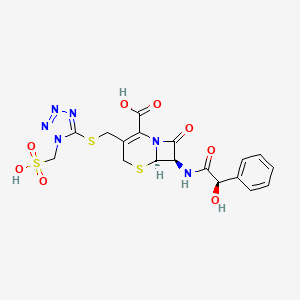
Cefonicid
Descripción general
Descripción
Synthesis Analysis
The synthesis of Cefonicid involves several steps starting from 7-aminocephalosporanic acid (7-ACA) as the key starting material. One route to this compound synthesis involves condensation in position 3 and acylation in position 7 of 7-ACA, followed by deformylation treated with acid and further formation of amine salt. The process includes conversion to sodium salt via ion exchange with cation resins, achieving a product yield of up to 53% (Zheng Guo-jun, 2008). Another method involves protection with hexamethyldisilazane, substitution, and reaction with 1-sulfomethyltetrazole-5-thiol sodium salt, then deprotection, yielding this compound sodium with an overall yield of 62% based on 7-ACA (L. Jian, 2009). Improvements in the synthesis process have led to higher yields, such as a new process that achieved a 74.5% overall yield, suitable for commercial production (Qiao Jun-hua, 2012).
Aplicaciones Científicas De Investigación
Cefonicid en la Producción de Antibióticos
This compound es una cefalosporina de segunda generación común {svg_1} {svg_2}. Se utiliza en la producción de antibióticos, específicamente β-lactámicos, que son la clase de antibióticos bactericidas más utilizados, representando más del 60% de todo el uso de antibióticos {svg_3}.
Síntesis del Intermediario de this compound
La sal monosódica de 7-amino-3-[sulfometil-1- H -tetrazol-5-il-tiometil]-3-cephem-4-carboxilato es un intermedio sintético clave en la preparación de this compound {svg_4}. La síntesis de este intermedio se ha optimizado para que sea más eficiente y práctica, con todos los pasos sintéticos realizados a temperatura ambiente {svg_5}.
Producción Industrial de this compound
A pesar de la considerable demanda internacional de este antibiótico, su preparación se ve obstaculizada por el bajo rendimiento sintético, el largo tiempo de reacción y la filtración industrial que consume mucho tiempo sobre carbón después del paso de purificación {svg_6}. Por lo tanto, se ha realizado investigación para optimizar y mejorar la productividad en la producción industrial de intermediarios farmacéuticos {svg_7}.
This compound en Procedimientos Quirúrgicos
This compound se ha utilizado en procedimientos quirúrgicos. Las dosis únicas de 1 g de this compound administradas de 30 a 60 minutos antes de la cirugía parecen proporcionar la misma protección que 4 dosis de cefoxitina en procedimientos quirúrgicos ginecológicos, procedimientos colorrectales y de intestino delgado, y procedimientos quirúrgicos biliares {svg_8}.
Tratamiento de Infecciones
La acción bactericida de this compound resulta de la inhibición de la síntesis de la pared celular. Se utiliza para infecciones del tracto urinario, infecciones del tracto respiratorio inferior e infecciones de tejidos blandos y huesos {svg_9}.
Síntesis de la Sal de Benzatina de this compound
Se ha reportado un método nuevo y eficiente para la síntesis de la sal de benzatina de this compound. Este método proporciona un buen rendimiento y una alta estabilidad del producto {svg_10}.
Mecanismo De Acción
Target of Action
Cefonicid, a second-generation cephalosporin, primarily targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall, which serves as a protective barrier for the bacteria .
Mode of Action
This compound operates similarly to penicillins, functioning as a beta-lactam antibiotic . It binds to the PBPs, inhibiting the third and final stage of bacterial cell wall synthesis . Following this inhibition, cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . This interaction with its targets results in the destruction of the bacterial cell wall, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a crucial protective barrier for the bacteria, leading to cell lysis and ultimately, bacterial death .
Pharmacokinetics
This compound is administered intravenously or intramuscularly . The half-life of this compound is approximately 4.5 hours .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby treating the infection .
Action Environment
The efficacy of antimicrobials like this compound can be influenced by several environmental factors. These include the bacterial status (such as susceptibility and resistance, tolerance, persistence, biofilm) and inoculum size, antimicrobial concentrations, and host factors like serum effect and impact on gut microbiota
Safety and Hazards
Direcciones Futuras
While there is considerable international demand for this antibiotic, its preparation is hampered by low synthetic yield, long reaction time, and time-consuming industrial filtration over charcoal after the purification step . Therefore, research is being conducted to develop more efficient and practical procedures for the synthesis of Cefonicid .
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAIAHUQIPBDIP-AXAPSJFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61270-78-8 (di-hydrochloride salt) | |
| Record name | Cefonicid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022758 | |
| Record name | Cefonicid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefonicid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.95e-01 g/L | |
| Record name | Cefonicid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cefonicid, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. | |
| Record name | Cefonicid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
61270-58-4 | |
| Record name | Cefonicid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61270-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefonicid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061270584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefonicid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01328 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefonicid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFONICID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6532B86WFG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefonicid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cefonicid?
A1: this compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis. []
Q2: Which PBPs does this compound primarily target in Escherichia coli?
A2: Research indicates that this compound displays the highest affinity for PBPs 1a and 3 in E. coli. [] While PBP3 is implicated as the primary inhibitory site, this compound also exhibits a strong affinity for PBP1a. []
Q3: What is the consequence of this compound binding to PBPs?
A3: Binding to PBPs disrupts the cross-linking of peptidoglycan chains, compromising the structural integrity of the bacterial cell wall. [, ] This leads to cell lysis and bacterial death.
Q4: What is the molecular formula and weight of this compound?
A4: The research papers provided do not explicitly state the molecular formula and weight of this compound. This information can be found in drug databases or chemical resources.
Q5: Is there any information about the spectroscopic characterization of this compound in these papers?
A5: The provided research focuses primarily on the pharmacological and clinical aspects of this compound. There is no detailed information about its spectroscopic characterization using techniques like NMR, IR, or Mass Spectrometry.
Q6: How is this compound administered, and what is its typical dosage regimen?
A6: this compound is administered parenterally, either intravenously or intramuscularly. [, , ] While dosage regimens can vary, clinical trials have investigated the efficacy of once-daily dosing due to its relatively long half-life. [, , , , , ]
Q7: What is the typical half-life of this compound?
A7: The half-life of this compound is approximately 4-5 hours in individuals with normal renal function. [, , ]
Q8: How is this compound eliminated from the body?
A8: this compound is primarily eliminated unchanged by the kidneys, mainly through tubular secretion. [, ] Approximately 90% of an administered dose is excreted in the urine. []
Q9: Does renal impairment affect this compound elimination?
A9: Yes, renal impairment significantly impacts the elimination of this compound. [, ] Its half-life is prolonged in patients with renal insufficiency, necessitating dosage adjustments to prevent drug accumulation. [, ]
Q10: Does this compound penetrate well into various tissues and fluids?
A10: Studies demonstrate that this compound achieves therapeutically relevant concentrations in various tissues and fluids, including lung tissue, lymph nodes, [] breast milk, [, ] atrial appendage, and pericardial fluid. []
Q11: What is the spectrum of antibacterial activity of this compound?
A11: this compound displays activity against a broad range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and several Enterobacteriaceae species. [, , , , ]
Q12: Is this compound effective against β-lactamase-producing bacteria?
A12: Yes, this compound exhibits stability against some β-lactamases, making it effective against certain β-lactamase-producing strains, such as those of H. influenzae and N. gonorrhoeae. [, , , ]
Q13: Are there any bacteria intrinsically resistant to this compound?
A13: this compound is not effective against certain bacterial species, including methicillin-resistant staphylococci, enterococci, Pseudomonas, Serratia, Acinetobacter, and Bacteroides fragilis. [, ]
Q14: What types of infections has this compound been investigated for in clinical trials?
A14: Clinical trials have assessed the efficacy of this compound in treating various infections, including urinary tract infections, [, ] lower respiratory tract infections, [, , ] skin and soft tissue infections, [, , ] and bone and joint infections. [, ]
Q15: Can this compound be used for surgical prophylaxis?
A15: Yes, studies suggest that a single preoperative dose of this compound can effectively reduce the incidence of postoperative infections in procedures like hysterectomy, biliary tract surgery, and colorectal surgery. [, , ]
Q16: What is known about the stability of this compound in infusion fluids?
A16: Research indicates that this compound sodium is chemically stable in various commonly used intravenous fluids, including sterile water for injection, for at least 24 hours at room temperature and up to 72 hours at refrigerated temperatures (5°C). []
Q17: Can this compound sodium be frozen for storage?
A17: Reconstituted this compound sodium vials can be frozen and stored for extended periods, up to eight weeks, without significant loss of potency. [] After thawing, the reconstituted solution remains stable for 24 hours at room temperature and 72 hours at 5°C. []
Q18: Are there any formulation strategies to improve the delivery of this compound?
A18: One study explored using chitosan nanoparticles to encapsulate this compound sodium for improved delivery. [] This formulation aimed to enhance antibacterial effects, prolong drug release, and potentially reduce adverse effects. []
Q19: Can this compound cause bleeding complications?
A20: While this compound does not contain the N-methyl-thiotetrazole (NMTT) side chain associated with bleeding risks in some cephalosporins, a case report described life-threatening bleeding in a patient receiving this compound and anticoagulant therapy. [] This highlights the importance of careful monitoring, especially in patients with underlying coagulation disorders or those on anticoagulants.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





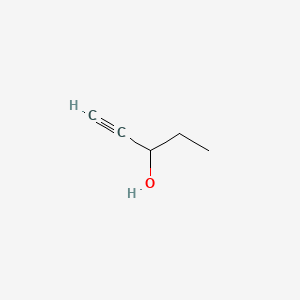
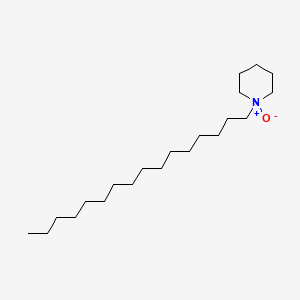
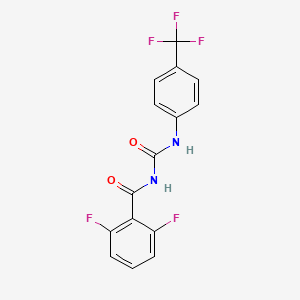
![[(2S,3S,4R,5S)-2,3,4,5-Tetrahydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexyl] (3R,4'S,6'S,7'R)-6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate](/img/structure/B1209158.png)
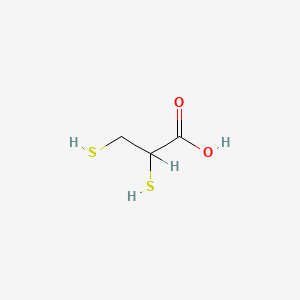



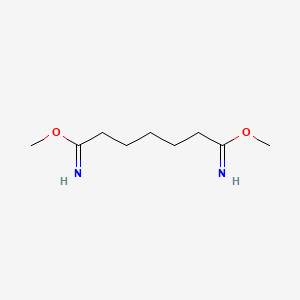
![2H-1,4-Benzothiazin-3(4H)-one, 2-[2-[3-[[2-(1,3-benzodioxol-5-yloxy)ethyl]methylamino]propoxy]-5-methoxyphenyl]-4-methyl-, (2R)-, (2E)-2-butenedioate (1:1) (9CI)](/img/structure/B1209166.png)
